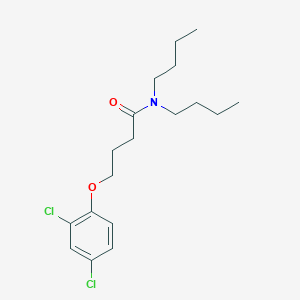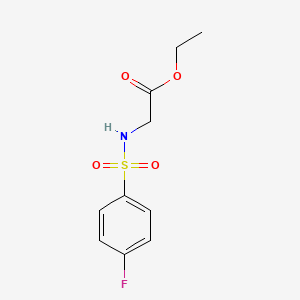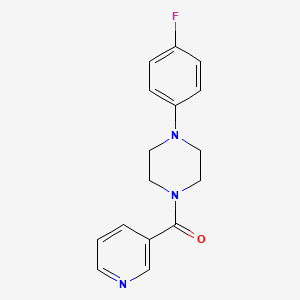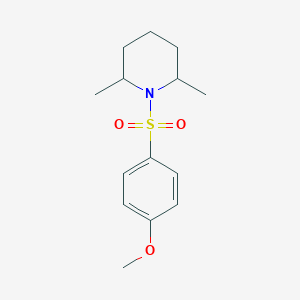![molecular formula C14H16N4O4S2 B3845921 2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine](/img/structure/B3845921.png)
2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine
Overview
Description
2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylguanidine group attached to a phenyl ring, which is further substituted with a 4-methylphenylsulfonylamino group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 4-methylphenylamine to form 4-methyl-2-nitrophenylamine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The resulting amine is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form the sulfonylamino derivative.
Coupling: Finally, the sulfonylamino derivative is coupled with a guanidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and amino groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-(((4-Methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, and therapeutic potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)sulfonylamino]phenyl]sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-10-2-6-12(7-3-10)23(19,20)17-11-4-8-13(9-5-11)24(21,22)18-14(15)16/h2-9,17H,1H3,(H4,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHLXSFGLTCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine](/img/structure/B3845849.png)

![N,N,N'-trimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine](/img/structure/B3845869.png)

![[1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol](/img/structure/B3845879.png)
![N-[3-(diethylamino)propyl]thiophene-2-carboxamide](/img/structure/B3845885.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide](/img/structure/B3845897.png)




![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845928.png)
![4-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3845935.png)
![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
